2-(3-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide

SAR Lipophilicity Positional isomerism

Target compound is the essential meta-methyl reference for phenoxyacetamide-phenylpiperazine-sulfonamide SAR campaigns. Its 3-methyl (meta) substitution defines a distinct spatial/electronic profile vs. para (CAS 897621-57-7) and unsubstituted (CAS 897621-39-5) analogs, preventing assay confounding. The phenylpiperazine-sulfonamide architecture supports CNS-penetrant probe development (TPSA 87.3 Ų). Procure as a validated PubChem reference (CID 7188813) for library QC and computational benchmarking.

Molecular Formula C21H27N3O4S
Molecular Weight 417.52
CAS No. 897621-55-5
Cat. No. B2616212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide
CAS897621-55-5
Molecular FormulaC21H27N3O4S
Molecular Weight417.52
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H27N3O4S/c1-18-6-5-9-20(16-18)28-17-21(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-7-3-2-4-8-19/h2-9,16H,10-15,17H2,1H3,(H,22,25)
InChIKeyPAHRSLYQUOYULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide (CAS 897621-55-5): Structural Identity and Compound Class


2-(3-Methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide (CAS 897621-55-5) is a synthetic small molecule with the molecular formula C21H27N3O4S and a molecular weight of 417.5 g/mol [1]. It belongs to the phenoxyacetamide class and features a distinctive three-module architecture: a 3-methylphenoxyacetyl head group, a central sulfonylethyl linker, and a 4-phenylpiperazine tail [1][2]. This compound is cataloged in PubChem under CID 7188813 and is primarily supplied as a research-grade screening compound for drug discovery and chemical biology applications [1].

Why 2-(3-Methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide Cannot Be Casually Replaced by In-Class Analogs


Within the phenoxyacetamide-phenylpiperazine-sulfonamide class, seemingly minor structural perturbations produce meaningful differences in physicochemical and potentially pharmacological profiles [1]. The target compound's 3-methyl (meta) substitution on the phenoxy ring, combined with the ethyl-sulfonyl linker length, defines a specific spatial and electronic configuration that is not interchangeable with the 4-methyl (para) isomer (CAS 897621-57-7), the unsubstituted phenoxy analog (CAS 897621-39-5), or analogs bearing alternative aryl groups on the piperazine nitrogen [2]. These structural variations alter computed logP, topological polar surface area (TPSA), and rotatable bond count — parameters that directly influence membrane permeability, solubility, and target binding compatibility [1]. Substituting one analog for another without experimental validation of these property differences risks confounding SAR interpretation and compromising assay reproducibility [1].

Quantitative Differentiation Evidence for 2-(3-Methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide Versus Closest Analogs


Meta-Methyl Substitution on Phenoxy Ring: Positional Isomer Effect on Lipophilicity

The target compound features a 3-methyl (meta) substituent on the phenoxy ring. In contrast, the closest positional isomer, 2-(4-methylphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide (CAS 897621-57-7), bears the methyl group at the para position [1]. While the molecular formula (C21H27N3O4S) and molecular weight (417.5 g/mol) are identical, the meta vs. para substitution pattern alters the electronic distribution across the aromatic ring, which can differentially influence π-stacking interactions, hydrogen-bonding geometry of the phenoxy oxygen, and steric accessibility of the acetamide carbonyl [2]. The computed XLogP3 for the target compound is 2.5 [3]; the para-methyl isomer is predicted to have a comparable XLogP3 (approximately 2.5–2.6 based on additive fragment contributions), but experimental logP measurements for both compounds have not been reported in the open literature, limiting the strength of this comparison.

SAR Lipophilicity Positional isomerism Drug design

Topological Polar Surface Area (TPSA) Differentiation Within the Phenoxyacetamide-Sulfonamide Class

The target compound has a computed TPSA of 87.3 Ų [1]. TPSA is a critical determinant of passive membrane permeability and blood-brain barrier (BBB) penetration potential. The unsubstituted phenoxy analog (CAS 897621-39-5) and the para-methyl isomer (CAS 897621-57-7) share the same heteroatom count and are predicted to have identical TPSA values (87.3 Ų), as methyl substitution does not add polar atoms [2]. However, analogs in which the phenyl group on the piperazine is replaced with a pyridyl ring (e.g., 2-(3-methoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide) exhibit an increased TPSA due to the additional nitrogen atom, altering BBB penetration predictions . The target compound's TPSA of 87.3 Ų places it within the favorable range for CNS drug-likeness (typically TPSA < 90 Ų for BBB penetration), making it a suitable scaffold for CNS-targeted probe development [1].

Drug-likeness TPSA Membrane permeability Physicochemical profiling

Rotatable Bond Count and Molecular Flexibility: Comparison with Shorter-Linker Analogs

The target compound contains 8 rotatable bonds [1], primarily contributed by the ethyl-sulfonyl linker connecting the phenoxyacetamide moiety to the phenylpiperazine group. Analogs that use a propyl linker (e.g., 2-(3-methylphenoxy)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide) would possess 9 rotatable bonds, increasing conformational entropy and potentially reducing binding affinity due to a higher entropic penalty upon target engagement . The 8-rotatable-bond count of the target compound represents a balance between sufficient flexibility for induced-fit binding and manageable entropic cost, as predicted by classical drug-likeness guidelines (rotatable bonds ≤ 10) [1].

Molecular flexibility Entropy Binding affinity Rotatable bonds

Class-Level Pharmacological Potential: Phenylpiperazine-Sulfonamide Scaffold Interactions with Carbonic Anhydrase and CNS Targets

The phenylpiperazine-sulfonamide motif present in the target compound is a recognized pharmacophore for carbonic anhydrase (CA) isoform inhibition [1][2]. Published studies on structurally related 1-arylsulfonyl-4-phenylpiperazine derivatives demonstrate measurable enzyme inhibition against α-glucosidase, with compound-dependent IC50 values in the micromolar range [3]. Additionally, the phenylpiperazine substructure is a privileged scaffold for serotonin (5-HT) and dopamine receptor modulation, as exemplified by approved drugs including aripiprazole and quetiapine . The target compound uniquely integrates this phenylpiperazine-sulfonamide motif with a 3-methylphenoxyacetamide terminus, creating a bifunctional architecture amenable to dual-target probe development [1]. Direct quantitative activity data (IC50, Ki, EC50) for this specific compound have not been reported in the peer-reviewed literature as of the search date; the pharmacological profile is inferred from class-level scaffold analysis.

Carbonic anhydrase inhibition CNS receptor modulation Sulfonamide pharmacophore Scaffold pharmacology

Hydrogen Bond Donor/Acceptor Profile: Selectivity Implications for Target Engagement

The target compound possesses 1 hydrogen bond donor (the acetamide N–H) and 6 hydrogen bond acceptors (phenoxy oxygen, acetamide carbonyl oxygen, two sulfonyl oxygens, and two piperazine nitrogens) [1]. This HBD/HBA ratio (1:6) is characteristic of sulfonamide-containing acetamides and constrains the compound's hydrogen-bonding capacity relative to analogs with additional donor groups. For comparison, analogs containing a phenolic –OH or primary amide substituent would exhibit 2 HBDs, potentially increasing off-target interactions with H-bonding-rich protein surfaces . The single HBD of the target compound limits its hydrogen-bond donation to one key interaction, which may contribute to binding selectivity when engaging targets with defined H-bond acceptor patterns in the binding pocket [1].

H-bonding Selectivity Drug-receptor interactions Pharmacophore

Synthetic Tractability and Building Block Utility: Defined Synthesis Pathway for High-Purity Research Material

The target compound is accessible via a defined multi-step synthesis pathway involving sulfonylation of 1-phenylpiperazine with 2-chloroethanesulfonyl chloride, followed by nucleophilic coupling with 2-(3-methylphenoxy)acetamide [1]. This modular synthetic route allows independent variation of the phenoxy head group, the linker length, and the piperazine N-aryl substituent — a key advantage over analogs where the sulfonyl group is directly attached to a phenyl ring, which restricts modular diversification [2]. The compound is commercially available from multiple vendors at research-grade purity (typically ≥95%), with the well-characterized synthesis enabling reproducible procurement for SAR campaigns [1].

Synthesis Purity Building block Reproducibility

Recommended Application Scenarios for 2-(3-Methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide (CAS 897621-55-5)


Structure-Activity Relationship (SAR) Studies on Phenoxy Ring Substitution Patterns

The target compound, bearing a 3-methyl (meta) substituent on the phenoxy ring, is ideally suited for systematic SAR campaigns comparing meta, para (CAS 897621-57-7), and unsubstituted (CAS 897621-39-5) phenoxy variants. Researchers can use this compound as the meta-methyl reference point in a matched-pair analysis to deconvolute the contribution of phenoxy ring substitution position to target binding affinity, selectivity, and cellular potency [1]. The computed XLogP3 of 2.5 and TPSA of 87.3 Ų provide baseline physicochemical parameters for interpreting how positional isomerism affects in vitro ADME properties [1].

CNS-Targeted Probe Development Leveraging the Phenylpiperazine-Sulfonamide Pharmacophore

The phenylpiperazine substructure is a validated CNS-penetrant pharmacophore, and the target compound's TPSA of 87.3 Ų (below the 90 Ų threshold commonly associated with BBB penetration) supports its use as a CNS probe scaffold [1][2]. This compound can serve as a starting point for developing dual-action probes targeting both carbonic anhydrase isoforms (via the sulfonamide motif) and monoaminergic receptors (via the phenylpiperazine moiety), enabling polypharmacology studies in neurological disease models [2].

Modular Library Synthesis for Diversity-Oriented Screening

The three-component architecture (3-methylphenoxyacetyl head, sulfonylethyl linker, phenylpiperazine tail) allows independent variation at each module, making this compound an ideal parent scaffold for parallel library synthesis [1]. Procurement of the target compound as a reference standard enables quality control of in-house synthesized libraries, with the well-characterized PubChem entry (CID 7188813) providing validated analytical benchmarks including exact mass (417.17222752 g/mol), InChI Key (PAHRSLYQUOYULB-UHFFFAOYSA-N), and SMILES for computational library enumeration [1].

Computational Chemistry and Molecular Modeling Benchmarking

With its 8 rotatable bonds, defined HBD/HBA profile (1/6), and intermediate lipophilicity (XLogP3 = 2.5), the target compound presents a tractable test case for validating conformational sampling algorithms, docking scoring functions, and free energy perturbation (FEP) calculations on flexible sulfonamide-containing ligands [1]. The availability of close structural analogs with known computed property differences (e.g., the para-methyl isomer) enables rigorous benchmarking of computational methods for predicting the physicochemical impact of positional isomerism [1].

Quote Request

Request a Quote for 2-(3-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.